molecular formula C10H6ClNO2S B11816607 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Cat. No.: B11816607
M. Wt: 239.68 g/mol
InChI Key: IQMCYIPNSZARSU-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 2-chlorophenyl group at the 5-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-(2-bromophenyl)thiazole-4-carboxylic acid .

Scientific Research Applications

5-(2-Chlorophenyl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the 2-chlorophenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylthiazole-4-carboxylic acid
  • 5-(4-Chlorophenyl)thiazole-4-carboxylic acid
  • 5-(2-Bromophenyl)thiazole-4-carboxylic acid

Uniqueness

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which enhances its biological activity and specificity compared to other similar compounds. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)

InChI Key

IQMCYIPNSZARSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CS2)C(=O)O)Cl

Origin of Product

United States

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